molecular formula C6H10O2 B1217906 2-Hydroxycyclohexan-1-one CAS No. 533-60-8

2-Hydroxycyclohexan-1-one

Cat. No. B1217906
CAS RN: 533-60-8
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxycyclohexan-1-one and related compounds involves several innovative strategies, highlighting the versatility and creativity in organic synthesis. For instance, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which share structural similarities with 2-Hydroxycyclohexan-1-one, has been achieved through selective transformations and Diels–Alder cycloadditions, demonstrating the compound's accessibility through cycloaddition reactions (Avenoza et al., 1999). Another innovative approach involves the diversity-oriented one-pot synthesis to construct chroman-2-one derivatives and other heterocyclic compounds, showcasing the flexibility in generating complex structures from simple precursors (Yinghan Chen et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques play a crucial role in elucidating the molecular structure of 2-Hydroxycyclohexan-1-one derivatives. For example, the crystal structure studies of (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one provide insights into the conformation and stereochemistry of cyclohexane derivatives, highlighting the importance of molecular structure in determining the compound's reactivity and physical properties (C. Kavitha et al., 2006).

Chemical Reactions and Properties

2-Hydroxycyclohexan-1-one undergoes a variety of chemical reactions, including Mannich reactions, which are pivotal for introducing amino functionalities into the cyclohexanone ring. An example is the novel synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one via the Mannich reaction, demonstrating the compound's versatility in forming complex, biologically relevant structures (M. Ohashi et al., 1975). Additionally, the enzymatic desymmetric reduction of 1,3-cyclohexanediones to synthesize chiral 3-hydroxycyclohexane-1-ones showcases the compound's applicability in asymmetric synthesis, providing access to single stereoisomers with high enantioselectivity (Liangyan Zhu et al., 2021).

Scientific Research Applications

Enzymatic Desymmetric Reduction

2-Hydroxycyclohexan-1-one derivatives, particularly chiral 3-hydroxycyclohexane-1-ones, are crucial in synthesizing natural products and bioactive compounds. Zhu et al. (2021) highlighted the challenge in preparing single stereoisomers of these compounds. They found that carbonyl reductases could catalyze the desymmetric reduction of 1,3-cylcohexanediones, yielding 3-hydroxycyclohexane-1-ones with excellent enantioselectivity and diastereoselectivity, indicating the potential of these enzymes in synthesizing chiral compounds (Zhu et al., 2021).

Structural Interconversion and Sensing Applications

Pană et al. (2017) studied the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one in acidic and basic media. They discovered that in acidic conditions, this compound forms a new dimeric structure, indicating its potential use as a pH sensor (Pană et al., 2017).

Biomarker in Environmental and Occupational Health

1-Hydroxypyrene, a metabolite related to 2-Hydroxycyclohexan-1-one, has been studied as a biomarker for exposure to environmental pollutants like polycyclic aromatic hydrocarbons (PAHs). Ciarrocca et al. (2014) demonstrated its reliability in studying occupational exposure to PAHs from urban pollution (Ciarrocca et al., 2014).

Analytical Chemistry Applications

Castro et al. (2004) explored the electrochemical behavior of 1-hydroxypyrene for the development of a method to determine PAH metabolites in biological matrices. This study underscores the analytical chemistry applications of 1-hydroxypyrene, closely related to 2-Hydroxycyclohexan-1-one (Castro et al., 2004).

Safety And Hazards

2-Hydroxycyclohexan-1-one has low toxicity, but it should still be handled with caution. Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and consult a doctor. Avoid inhaling vapors and provide adequate ventilation during operation .

Future Directions

While specific future directions for 2-Hydroxycyclohexan-1-one are not mentioned in the search results, its wide use as an intermediate in the synthesis of various organic compounds suggests that it will continue to be an important compound in organic chemistry .

properties

IUPAC Name

2-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
Source PubChem
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Product Name

2-Hydroxycyclohexan-1-one

CAS RN

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
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Record name Cyclohexanone, dimer
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-
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Record name 2-hydroxycyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
JF DAVEY, PW TRUDGILL - European journal of biochemistry, 1977 - Wiley Online Library
… 2-Hydroxycyclohexan-1-one monooxygenase activity was assayed in 35000 x g supernatant by measuring the rate of oxygen consumption in the oxygen monitor when 1 pmol of …
Number of citations: 51 febs.onlinelibrary.wiley.com
DB Norris, PW Trudgill - Biochemical Journal, 1971 - portlandpress.com
… A possible product of such a mixed-function oxygenase reaction would be a hydroxycyclohexanone, and the high Q02 observed with whole cells and 2-hydroxycyclohexan-1-one dimer …
Number of citations: 105 portlandpress.com
M Kimm, I Järving, M Ošeka… - European Journal of …, 2021 - Wiley Online Library
… (4-chlorophenyl)allyl)-2-hydroxycyclohexan-1-one (4 b). The … -(3-chlorophenyl)allyl)-2-hydroxycyclohexan-1-one (4 c). The … -(2-chlorophenyl)allyl)-2-hydroxycyclohexan-1-one (4 d). The …
RH Jaeger, H Smith - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
(V; R= Me) was desulphurized in the same manner a saturated hydroxy-ketone was obtained which, on short treatment with Brady's reagent, gave a derivative having the correct …
Number of citations: 5 pubs.rsc.org
C Du, J Zhang, L Li, K Wang, G Luo - Industrial & Engineering …, 2017 - ACS Publications
… the Beckmann rearrangement of cyclohexanone oxime (CHO) to yield ε-caprolactam (CPL) in oleum were identified as cyclohexanone, 2-cyclohexen-1-one, 2-hydroxycyclohexan-1-one…
Number of citations: 12 pubs.acs.org
A Brisach-Wittmeyer, NA Bouchard… - Canadian journal of …, 2006 - cdnsciencepub.com
… with that of 2-hydroxycyclohexan1-one. In this case, 2-hydroxycyclohexan-1-one is rapidly … is also quickly converted to 2-hydroxycyclohexan-1-one. The next main question was to …
Number of citations: 8 cdnsciencepub.com
MK Trower, RM Buckland, R Higgins… - Applied and …, 1985 - Am Soc Microbiol
An unusual Xanthobacter sp., capable of independent growth on cyclohexane as the sole source of carbon and energy, has been isolated from soil by using classical enrichment …
Number of citations: 114 journals.asm.org
X Luo, D Zhang, Q Luo, K Huang, X Liu… - Drug Testing and …, 2022 - Wiley Online Library
… The cation could also undergo a loop expansion rearrangement and yield another α-hydroxyl ketone, 2-(2′-fluorophenyl)-2-hydroxycyclohexan-1-one. The structures of the two …
NA DONOGHUE, PW Trudgill - European Journal of …, 1975 - Wiley Online Library
… compounds as sole source of carbon : cyclohexanol, cyclohexanone, 1 -0xa-2oxocycloheptane, cis-cyclohexan-1 ,2-diol, truns-cyclohexan-172-diol and 2-hydroxycyclohexan-1-one. …
Number of citations: 183 febs.onlinelibrary.wiley.com
JJ Perry, DT Gibson - CRC Critical Reviews in Microbiology, 1977 - Taylor & Francis
… These enzymes are linked into a sequence by a monooxygenase of broad specificity that converts 2-hydroxycyclohexan-1 -one to the lactone 1 -oxa3-oxo-7-hydroxycycloheptane which …
Number of citations: 63 www.tandfonline.com

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